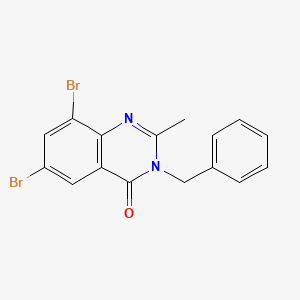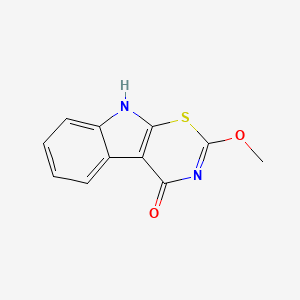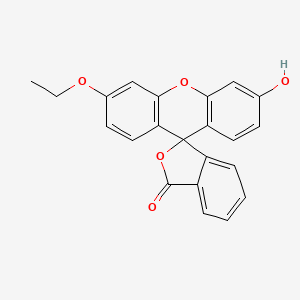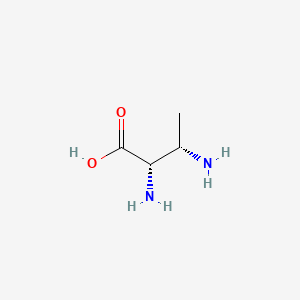
(2S,3S)-2,3-diaminobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diaminobutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes that utilize engineered bacteria containing specific enzymes such as carbonyl reductase and glucose dehydrogenase . These processes are advantageous due to their simplicity, efficiency, and scalability.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxo derivatives, while reduction can yield different amine derivatives.
科学的研究の応用
(2S,3S)-2,3-diaminobutanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2S,3S)-2,3-diaminobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze its conversion into bioactive compounds . The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
(2S,3S)-3-hydroxyleucine: Another chiral amino acid derivative with similar stereochemistry.
(2S,3S)-3-methylaspartate: A compound involved in metabolic pathways and enzyme catalysis.
Uniqueness
(2S,3S)-2,3-diaminobutanoic acid is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
80999-51-5 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC名 |
(2S,3S)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m0/s1 |
InChIキー |
SXGMVGOVILIERA-HRFVKAFMSA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)N)N |
正規SMILES |
CC(C(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


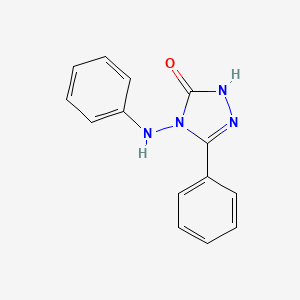
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
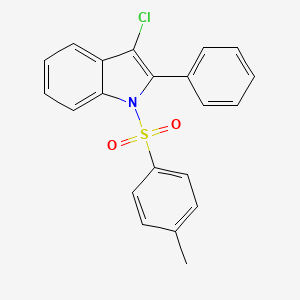
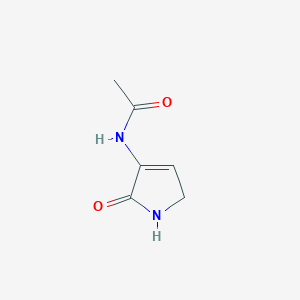
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
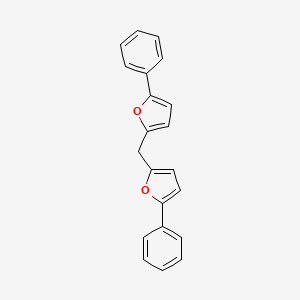
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
